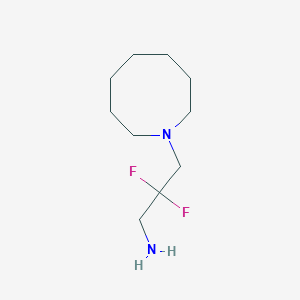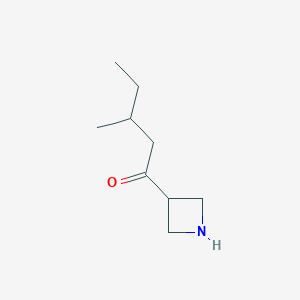![molecular formula C10H13NS B13173900 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)-2-azabicyclo[320]heptane is a bicyclic compound that features a thiophene ring fused to an azabicycloheptane structure
Métodos De Preparación
The synthesis of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to generate the bicyclic structure . Another approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing azabicycloheptane derivatives .
Análisis De Reacciones Químicas
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The thiophene ring allows for electrophilic substitution reactions, where reagents like bromine or chlorine can be used to introduce halogen atoms.
Rearrangement: Homolytic rearrangements can occur, leading to the formation of different radical species.
Aplicaciones Científicas De Investigación
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For example, it can inhibit penicillin-binding proteins, preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, leading to cell death . This mechanism is similar to that of beta-lactam antibiotics.
Comparación Con Compuestos Similares
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane can be compared to other bicyclic compounds such as:
3-Azabicyclo[3.1.1]heptanes: These compounds have similar structural properties and are used as bioisosteres of benzenes.
Ticarcillin impurity A: This compound, also known as (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(thiophen-3-yl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, shares a similar bicyclic structure and is used in pharmaceutical applications.
Bicyclo[3.1.0]hexanes: These compounds are synthesized via (3 + 2) annulation and possess unique chemical properties.
Propiedades
Fórmula molecular |
C10H13NS |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H13NS/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2 |
Clave InChI |
IBLLYMPPCVFDPO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1CCN2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)

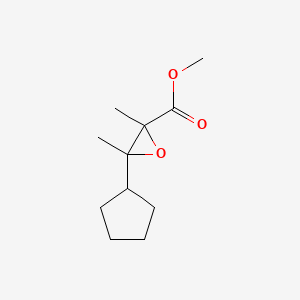
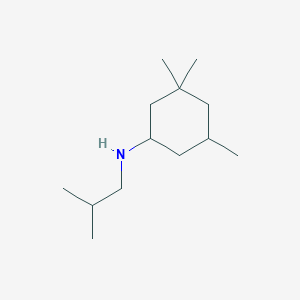
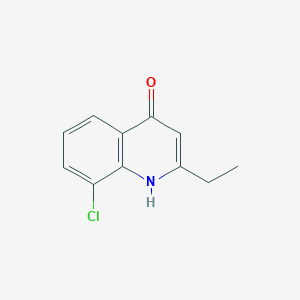
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
amino}butanoic acid](/img/structure/B13173878.png)
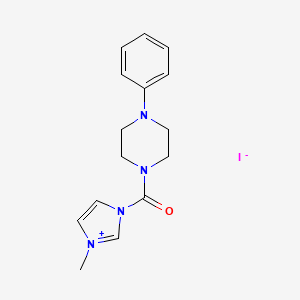
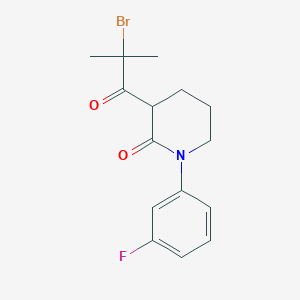
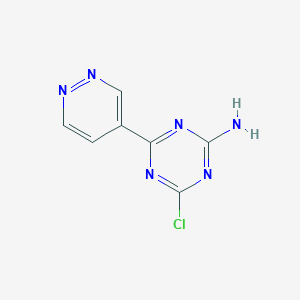
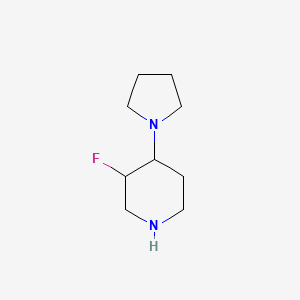
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
